Product packaging for Bis(m-cresyl) p-Cresyl Phosphate(Cat. No.:CAS No. 72016-32-1)

Bis(m-cresyl) p-Cresyl Phosphate

Cat. No.: B1142824
CAS No.: 72016-32-1
M. Wt: 368.4 g/mol
InChI Key: NYXFAYNODHAJAR-UHFFFAOYSA-N
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Description

Contextualization of Aryl Phosphate (B84403) Esters as Research Subjects

Within the broad class of OPEs, aryl phosphate esters (APEs) represent a significant subgroup characterized by the presence of at least one aromatic (aryl) group attached to the phosphate core. service.gov.uk These compounds are used in a variety of applications, including as flame retardants in polymers like polyurethanes, as additives in lubricants and hydraulic fluids, and in the manufacturing of pigments and photographic film. service.gov.ukservice.gov.uk The widespread use of APEs has resulted in their detection in numerous environmental matrices, from indoor dust and air to aquatic sediments. acs.orgacs.org

The environmental behavior and potential risks of APEs have been the subject of considerable research. service.gov.uk Studies have investigated their occurrence, distribution, and fate in the environment, revealing that some APEs can persist and accumulate. service.gov.ukacs.org For example, while many APEs have the potential to break down in the environment, for most, there is insufficient data to accurately estimate their degradation half-life in various environmental compartments. service.gov.uk The complexity of commercial APE products, which are often mixtures of different isomers, further complicates their environmental assessment. service.gov.uk

Recent research has also begun to focus on "emerging" APEs, which are being used as replacements for more well-known, or "legacy," APEs. acs.org Studies have shown that the environmental concentrations of some emerging APEs are increasing, and in some cases, their emissions may now exceed those of their traditional counterparts. acs.org This highlights the dynamic nature of environmental contamination and the need for ongoing research to understand the potential impacts of these newer compounds.

Overview of Scientific Interest in Complex Organophosphate Isomers

The scientific community has shown a growing interest in the study of complex organophosphate isomers due to the analytical challenges they present and the potential for isomer-specific environmental behavior and toxicity. service.gov.uk Many commercial OPE products are not single, pure compounds but are instead complex mixtures of various isomers. service.gov.uk For example, tricresyl phosphate (TCP) is a mixture of different cresyl isomers, and the exact composition can vary between manufacturers and products. service.gov.uk

This isomeric complexity poses significant challenges for analytical chemists. Separating and quantifying individual isomers within a complex mixture requires sophisticated analytical techniques, such as high-resolution chromatography and mass spectrometry. tandfonline.com The lack of commercially available analytical standards for many individual isomers further complicates their identification and quantification in environmental samples. service.gov.uk

From an environmental science perspective, understanding the behavior of individual isomers is crucial because different isomers can have different physical and chemical properties, leading to variations in their environmental fate, transport, and bioavailability. service.gov.uk For instance, the persistence and bioaccumulation potential of an OPE can be influenced by its specific isomeric structure. Furthermore, the toxicological effects of OPEs can also be isomer-specific. nih.gov Therefore, treating a complex isomeric mixture as a single substance in environmental risk assessments may not accurately reflect the true environmental and health risks. service.gov.uk

Scope and Objectives of Academic Inquiry into Bis(m-cresyl) p-Cresyl Phosphate

Academic inquiry into this compound, a specific isomer of tricresyl phosphate, is driven by the need to understand the environmental behavior and potential impacts of individual OPE isomers. usbio.netnih.gov As a component of some commercial tricresyl phosphate mixtures, this compound serves as a model for studying the complexities of isomer-specific analysis and environmental fate.

The primary objectives of research on this compound include:

Developing and validating analytical methods for its accurate identification and quantification in complex environmental matrices. This involves the use of advanced analytical instrumentation and the synthesis or acquisition of pure analytical standards. medchemexpress.com

Investigating its physical and chemical properties to predict its environmental partitioning and transport.

Studying its environmental persistence and degradation pathways to determine its ultimate fate in the environment.

Assessing its potential for bioaccumulation and biomagnification in food webs.

By focusing on a specific, well-defined isomer like this compound, researchers can gain a more detailed understanding of the fundamental processes that govern the environmental behavior of complex OPE mixtures. This knowledge is essential for developing more accurate environmental risk assessments and for informing regulatory decisions regarding the use of these compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 72016-32-1 lgcstandards.comintlab.orginsightbio.comsigmaaldrich.comlgcstandards.com
Molecular Formula C21H21O4P lgcstandards.combiomall.in
Molecular Weight 368.37 g/mol sigmaaldrich.comsigmaaldrich.com
Synonyms Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester, Di-m-cresyl p-Cresyl Phosphate lgcstandards.comlgcstandards.com
Purity (typical) >90% (HPLC) lgcstandards.comsigmaaldrich.comlgcstandards.com
Solubility Chloroform biomall.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72016-32-1

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

bis(3-methylphenyl) (4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3

InChI Key

NYXFAYNODHAJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C

Synonyms

Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester;  Di-m-cresyl p-Cresyl Phosphate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bis M Cresyl P Cresyl Phosphate

Established Synthetic Pathways for Aryl Phosphate (B84403) Ester Synthesis

The foundational method for synthesizing triaryl phosphate esters, including mixed-cresyl phosphates, involves the reaction of a phenolic compound with a phosphorylating agent. epa.govmst.dk The most common industrial process is the condensation of the desired aryl compounds (phenols or cresols) with phosphorus oxychloride (POCl₃). epa.govgoogle.com This reaction is typically facilitated by a metal chloride catalyst. epa.gov

The general equation for this reaction is: 3 ArOH + POCl₃ --(catalyst)--> (ArO)₃PO + 3 HCl epa.gov

For the synthesis of a mixed ester like Bis(m-cresyl) p-Cresyl Phosphate, a mixture of m-cresol (B1676322) and p-cresol (B1678582) would be used as the phenolic starting material. The stoichiometry of the reactants is a critical factor in determining the final product distribution. The process can be run as a batch or continuous process, with industry aiming for the latter. epa.gov

Alternative phosphorylating agents and catalysts have been explored to optimize yield, purity, and reaction conditions. For instance, methods using phosphoric acid have also been reported. wikipedia.org Modern approaches also investigate metal-free activation strategies, such as using Tf₂O and pyridine, to generate a reactive phosphorylating intermediate. organic-chemistry.org

Exploration of Specific Reaction Mechanisms for this compound Formation

The formation of aryl phosphate esters via phosphorus oxychloride proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the cresol (B1669610) acts as a nucleophile, attacking the electrophilic phosphorus atom of the POCl₃. This process occurs in a stepwise manner, with the sequential displacement of the chloride ions.

The reaction mechanism can be influenced by several factors, including the nature of the nucleophile (the cresol isomers), the solvent, and the pH. thieme-connect.de The reaction of phosphate esters with nucleophiles can occur via two primary pathways: attack at the phosphorus atom (O-P cleavage) or at the carbon of the ester group (O-C cleavage). thieme-connect.de In the synthesis with POCl₃, the former is the intended and dominant pathway.

The mechanism is generally considered to be associative ([A_N + D_N]), involving a pentacoordinate intermediate, or a concerted S_N2-like process ([A_N D_N]). frontiersin.org The specific pathway can be influenced by the steric and electronic properties of the reacting cresol isomers. The relative reactivity of m-cresol versus p-cresol can lead to a statistical or non-statistical distribution of the resulting mixed phosphate esters.

Advances in High-Purity Synthesis Techniques for Research Applications

Achieving high purity of a specific isomer like this compound from a mixed cresol reaction is a significant challenge. Industrial-grade tricresyl phosphate is often a complex mixture of various isomers. mst.dkindustrialchemicals.gov.au For research and specialized applications requiring high purity, several advanced techniques are employed.

One approach is to use highly purified starting materials, such as synthetic m-cresol and p-cresol of high purity. mst.dk Precise control over the stoichiometry and reaction conditions is also crucial.

Post-synthesis purification is often necessary to isolate the desired compound. Techniques such as fractional distillation under reduced pressure are employed to separate isomers based on their boiling points. google.comgoogle.com A patent describes a method involving distillation to reduce the content of triphenyl phosphate in a mixed triaryl phosphate ester product. google.com Another purification method involves washing the crude product with an acidic solution followed by hot water and caustic washes to remove impurities. google.com

For obtaining analytical grade material, techniques like preparative chromatography are indispensable. These methods allow for the separation of closely related isomers, yielding a product of very high purity.

Isotopic Labeling Strategies for this compound (e.g., Deuteration)

Isotopic labeling is a powerful tool for analytical and mechanistic studies. It involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D) or oxygen-18 (¹⁸O), into the molecule of interest. physoc.org

Synthesis of Deuterated Analogs for Analytical Standards

Deuterated analogs of this compound, such as Bis(p-cresyl) m-Cresyl Phosphate-d₇, serve as invaluable internal standards for quantitative analysis by mass spectrometry. usbio.net The synthesis of these labeled compounds would involve using a deuterated starting material, in this case, a deuterated cresol.

The general synthetic route would be analogous to the non-labeled synthesis, reacting the deuterated cresol with the appropriate phosphorylating agent and the other non-labeled cresol isomer. The near-identical chemical properties of the isotopologue to its natural counterpart, coupled with its distinct mass, allow for precise quantification in complex matrices. nih.govucl.ac.uk

Applications of Isotopic Tracers in Mechanistic Studies

Isotopic tracers provide profound insights into reaction mechanisms. nih.govwiley.comnih.gov By strategically placing an isotopic label, chemists can follow the fate of specific atoms throughout a chemical transformation.

For instance, using ¹⁸O-labeled cresols in the synthesis of this compound could help to elucidate the details of the phosphorylation mechanism, confirming that the C-O bond of the cresol remains intact during the reaction. Similarly, kinetic isotope effect (KIE) studies, where the reaction rate is compared between the labeled and unlabeled reactants, can provide information about the rate-determining step and the nature of the transition state. ucl.ac.uk

Deuterium labeling can also be used to probe reaction mechanisms. The use of deuterium oxide (D₂O) as a tracer has become a versatile technique for studying the turnover and flux of various substrates in metabolic and physiological research. nih.gov While not directly applicable to the synthesis itself, the principles of using isotopic tracers to understand molecular transformations are broadly relevant.

Advanced Analytical Characterization and Quantification of Bis M Cresyl P Cresyl Phosphate in Environmental Matrices

Sample Preparation Techniques for Diverse Environmental Media

Effective sample preparation is a critical step for the reliable quantification of Bis(m-cresyl) p-Cresyl Phosphate (B84403), aiming to extract the target analyte from the complex sample matrix and remove interfering substances. The choice of technique depends on the specific environmental medium (e.g., water, soil, sediment, or biota).

Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE):

Solid-Phase Extraction is a widely adopted technique for the extraction of tricresyl phosphate isomers from aqueous samples due to its efficiency, reduced solvent consumption, and high recovery rates. nih.gov The selection of the sorbent material is crucial for optimal extraction. Hydrophilic-lipophilic-balance (HLB) cartridges are commonly used for their ability to retain a broad range of organic compounds. epa.gov For instance, a method for analyzing nine organophosphate flame retardants in water utilized HLB-SPE cartridges after adjusting the sample pH to 2-3, achieving recoveries between 72.4% and 110.3%. epa.gov

Other sorbents like Oasis HLB and Bond Elut Plexa have been compared for their efficiency in extracting various organic contaminants, with both showing good recovery for many analytes. mdpi.com However, for certain polar compounds, significant differences in performance can be observed. mdpi.com The choice of elution solvent also plays a key role; ethyl acetate (B1210297) has been demonstrated to be an effective elution solvent in some applications.

Liquid-Liquid Extraction (LLE):

Liquid-Liquid Extraction is a traditional and effective method for extracting analytes from aqueous and solid matrices. For water samples, dichloromethane (B109758) is a common solvent used to extract tricresyl phosphate isomers. Recoveries ranging from 91% to 118% have been reported for the extraction of triphenyl phosphate (TPP) and various TCP isomers from fortified river water by shaking with dichloromethane. nih.gov

Table 1: Comparison of Extraction Methods for Tricresyl Phosphate Isomers

Extraction Method Matrix Target Analytes Recovery Rate (%) Reference
Solid-Phase Extraction (HLB) Water Organophosphate Flame Retardants 72.4 - 110.3 epa.gov
Liquid-Liquid Extraction River Water TPP, o-, m-, p-TCP 91 - 118 nih.gov
Reflux Extraction Sediment Triaryl Phosphates 88 nih.gov
Methanol/Polytron Extraction Fish Triaryl Phosphates 89 nih.gov
Hexane/Ball Mill Extraction Fish Triaryl Phosphates 97 nih.gov

Cleanup and Concentration Protocols

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. For complex samples like fish and sediment extracts, cleanup is crucial. Gel permeation chromatography (GPC) combined with alumina (B75360) column chromatography has been effectively used for cleaning up fish sample extracts. nih.gov For sediment extracts, a simpler cleanup using only an alumina column may be sufficient. nih.gov Silica gel packed columns are also commonly used for the cleanup of extracts from various matrices before quantification. nih.gov

After cleanup, the extract is typically concentrated to a smaller volume to enhance the sensitivity of the analytical method. This is often achieved by gentle evaporation of the solvent under a stream of nitrogen.

Chromatographic Separation Methodologies

Chromatography is the cornerstone of the analytical determination of Bis(m-cresyl) p-Cresyl Phosphate, enabling the separation of this specific isomer from other TCP isomers and potential interferences.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of tricresyl phosphate isomers. nih.govresearchgate.net The choice of the GC column is critical for achieving the necessary separation of the closely related isomers.

Non-polar capillary columns are often recommended for better resolution of TCP isomers. cdc.gov USEPA methods 1618 and 8270D, which include tricresyl phosphate isomers, utilize wide-bore capillary columns and demonstrate that meta and para isomers can be adequately resolved. nj.gov The resolution can be further improved by leveraging the capabilities of the mass spectrometer. nj.gov A study on the determination of TCP isomers in aircraft turbine engine oils successfully used GC-MS for their separation and identification. nih.gov

Table 2: Typical GC-MS Parameters for Tricresyl Phosphate Isomer Analysis

Parameter Condition Reference
Column Type Non-polar capillary column cdc.gov
Injector Temperature 250 °C cdc.gov
Detector Temperature 250 °C cdc.gov
Column Temperature Program Isothermal or programmed cdc.gov
Carrier Gas Nitrogen or Helium cdc.gov
Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) nih.govmdpi.com
Method Detection Limit (MDL) 0.4 ng/filter for each TCP isomer faa.gov

Liquid Chromatography (LC) Techniques and Stationary Phases

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with tandem mass spectrometry (LC-MS/MS), offer an alternative and complementary approach to GC for the analysis of organophosphate flame retardants. uzh.ch

The choice of the stationary phase in the LC column is crucial for the separation of isomers. While standard C18 (ODS) columns are widely used in reversed-phase chromatography, they may not always provide adequate separation for positional isomers. Phenyl columns can offer different selectivity due to π-π interactions with the aromatic rings of the analytes, which can be beneficial for separating aromatic isomers like cresyl phosphates.

A sensitive SPE-UPLC-MS/MS method was developed for the determination of nine organophosphate flame retardants in water with a method detection limit of 0.10 ng/L for the OPFRs. epa.gov Another study utilized HPLC-MS/MS for the analysis of TCP metabolites in urine, achieving a detection limit of 0.05 µg/L after solid-phase extraction. uzh.ch

Table 3: LC-MS/MS Method Details for Organophosphate Analysis

Parameter Condition Reference
Technique SPE-UPLC-MS/MS epa.gov
Matrix Water epa.gov
Method Detection Limit (MDL) 0.10 ng/L epa.gov
Linearity Range 0.25–250 ng/L epa.gov
Technique SPE-HPLC-MS/MS uzh.ch
Matrix Urine uzh.ch
Detection Limit 0.05 µg/L uzh.ch

Supercritical Fluid Chromatography (SFC) Exploration

Supercritical Fluid Chromatography (SFC) is an emerging technique that combines some of the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which provides high diffusivity and low viscosity, allowing for fast and efficient separations.

While less common than GC and LC for the routine analysis of organophosphate flame retardants, SFC shows promise, particularly for the analysis of a wide range of compounds with varying polarities. SFC coupled with mass spectrometry (SFC-MS) has been explored for the analysis of various pesticides and other organic compounds. The technique's ability to handle a broad range of polarities suggests its potential applicability to the analysis of this compound and other TCP isomers, offering a "greener" alternative with reduced organic solvent consumption. Further research and method development are needed to fully establish SFC as a routine method for the analysis of these compounds in environmental matrices.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is a cornerstone in the analytical workflow for identifying and quantifying this compound and its isomers in various environmental samples. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides the high sensitivity and specificity required for unambiguous detection, even at trace levels. faa.govnih.gov The choice of ionization technique and mass analysis method is critical for achieving the desired analytical objectives, from initial detection to detailed structural confirmation.

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

The method of ionization is pivotal as it generates the gas-phase ions that are subsequently separated and detected by the mass spectrometer. For tricresyl phosphate (TCP) isomers, including this compound, the selection of an ionization technique is often dictated by the preceding separation method.

Electron Ionization (EI): This is a hard ionization technique commonly paired with Gas Chromatography (GC). In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. kennesaw.edu This fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries for identification. For TCP isomers, EI typically produces a characteristic molecular ion at a mass-to-charge ratio (m/z) of 368, corresponding to the molecular formula C21H21O4P. nih.govindustrialchemicals.gov.au

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for compounds analyzed by Liquid Chromatography (LC). It typically generates protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+) with minimal fragmentation. mdpi.com This is particularly useful for preserving the molecular ion, which is crucial for subsequent tandem mass spectrometry (MS/MS) analysis. For organophosphate esters, ESI is often performed in positive ion mode. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique compatible with LC and is suitable for moderately polar compounds that are not easily ionized by ESI. In the context of TCP analysis, APCI has been shown to form radical molecular cations (M•+) through charge exchange. mmu.ac.ukmcmaster.ca Interestingly, this technique can promote specific in-source reactions that help differentiate between ortho- and non-ortho-substituted isomers. mmu.ac.uk

Ionization TechniqueTypical ApplicationIon TypeFragmentationKey Advantage
Electron Ionization (EI) GC-MSMolecular Ion (M•+)ExtensiveReproducible, library-searchable fragmentation patterns
Electrospray Ionization (ESI) LC-MSProtonated Molecule [M+H]+MinimalPreserves the molecular ion for MS/MS
Atmospheric Pressure Chemical Ionization (APCI) LC-MSRadical Cation (M•+)VariableCan induce isomer-specific reactions

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry, or MS/MS, is a powerful technique that provides a higher degree of certainty in compound identification and is essential for quantification in complex matrices. uzh.ch It involves the selection of a specific precursor ion (typically the molecular ion or a protonated molecule) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, significantly enhances the signal-to-noise ratio by filtering out background interferences. kennesaw.edu

For tricresyl phosphate isomers, the fragmentation patterns in MS/MS can provide structural information. researchgate.net Common fragmentation pathways involve the cleavage of the phosphate ester bonds. The fragmentation of the m/z 368 precursor ion can lead to the formation of several characteristic product ions. While the fragmentation patterns for different non-ortho TCP isomers are often very similar, they are distinct from those of ortho-containing isomers, which can undergo unique cyclization reactions. mmu.ac.ukmcmaster.ca

Below is a table of potential precursor and product ions for the MS/MS analysis of this compound.

Precursor Ion (m/z)Proposed Product Ions (m/z)Postulated Neutral Loss/Fragment Structure
368 [M•+]+261Loss of a cresol (B1669610) radical (•C7H7O)
368 [M•+]+165[C14H14O2P]+ fragment
368 [M•+]+91Tropylium ion [C7H7]+ from cresol moiety
369 [M+H]+263Loss of a cresol molecule (C7H8O)
369 [M+H]+155Dihydroxy-methylphenyl-phosphine oxide fragment

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental composition of an ion, offering a powerful tool for confirming the identity of a compound without relying solely on reference standards. mdpi.com

For this compound, HRMS can unequivocally confirm its elemental formula, C21H21O4P. By comparing the experimentally measured accurate mass to the theoretical (calculated) mass, analysts can confidently identify the compound in environmental samples. This is particularly valuable in non-target screening approaches aimed at identifying new or unexpected contaminants. nih.gov

ParameterValue
Molecular Formula C21H21O4P
Theoretical Monoisotopic Mass 368.11773 Da
Typical Mass Accuracy Requirement < 5 ppm
Example Measured Mass (Hypothetical) 368.11750 Da
Calculated Mass Error (Hypothetical) -0.62 ppm

Isotope Dilution Mass Spectrometry Using Labeled Standards

For accurate and precise quantification, especially in complex environmental matrices where matrix effects can suppress or enhance the analyte signal, isotope dilution mass spectrometry is the gold standard. nj.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte to the sample prior to extraction and analysis. ca.gov

These labeled standards, often containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are chemically identical to the target analyte and thus co-elute and experience the same matrix effects and procedural losses. However, because they have a different mass, they can be distinguished by the mass spectrometer. By measuring the ratio of the response of the native analyte to the labeled internal standard, an accurate quantification can be achieved, correcting for any variations in sample preparation and instrument response. nj.govca.gov For the analysis of this compound, a labeled standard such as triphenyl-d15 phosphate or a specific ¹³C-labeled tricresyl phosphate isomer would be suitable.

Spectroscopic and Spectrometric Characterization Beyond Identification

While mass spectrometry is unparalleled for detection and quantification, other spectroscopic techniques are vital for the definitive structural confirmation of a molecule, particularly for distinguishing between closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise structure of a molecule. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P). For this compound, NMR is the most powerful tool for unambiguously confirming the substitution pattern on the aromatic rings, something that is challenging to achieve with mass spectrometry alone.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns (multiplicity) of the aromatic protons are highly dependent on their position relative to the phosphate ester linkage and the methyl group. This allows for clear differentiation between ortho, meta, and para isomers.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule, further confirming the isomeric structure.

³¹P NMR: Phosphorus-31 NMR is particularly useful for organophosphate compounds. The chemical shift of the phosphorus nucleus is sensitive to the electronic environment created by the attached cresyl groups, providing another layer of structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques employed to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When applied to the analysis of this compound, these spectroscopic methods provide a characteristic fingerprint, allowing for its identification and differentiation from other isomers and related compounds. The vibrational spectra are directly related to the molecular structure, with specific bands corresponding to the stretching and bending motions of the phosphate core and the associated cresyl groups.

The key functional groups within this compound that give rise to distinct vibrational modes include the phosphoryl group (P=O), the phosphate-aryl ester linkages (P-O-C), the aromatic rings (C=C and C-H), and the methyl substituents (-CH₃). The positions of the methyl groups on the aromatic rings (meta and para) influence the electronic environment and spatial arrangement of the bonds, leading to subtle but measurable shifts in the vibrational frequencies compared to other tricresyl phosphate (TCP) isomers.

Infrared (IR) Spectroscopy

The P=O stretching vibration is one of the most characteristic bands in the IR spectrum of organophosphorus compounds, typically appearing as a strong absorption in the 1250-1300 cm⁻¹ region. nasa.gov The P-O-C (aryl) stretching vibrations usually result in a series of strong bands in the 950-1100 cm⁻¹ range. nasa.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, appear in the 675-900 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. Bonds that are non-polar or symmetric tend to produce strong Raman signals. For this compound, the symmetric vibrations of the aromatic rings and the phosphate group are expected to be prominent in the Raman spectrum.

The symmetric stretching of the P-O bonds within the phosphate ester group and the breathing modes of the aromatic rings are particularly Raman-active. The phosphoryl (P=O) stretch, while strong in the IR, also appears in the Raman spectrum. Analysis of related compounds like tri-p-cresyl phosphate shows characteristic Raman shifts. nih.gov A study on the interaction of TCP with liposomes also utilized Raman spectroscopy, highlighting its utility in probing the vibrational characteristics of these molecules. srce.hrresearchgate.net

The following tables summarize the expected characteristic IR absorption bands and Raman shifts for the primary functional groups in this compound, based on data from general TCP and aryl phosphate analyses.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium-WeakAromatic C-H StretchC-H (Aromatic)
2980-2850Medium-WeakMethyl C-H StretchC-H (Methyl)
1300-1250StrongAsymmetric P=O StretchP=O (Phosphoryl)
1600-1450MediumAromatic C=C Ring StretchC=C (Aromatic)
1200-1100StrongAsymmetric P-O-C StretchP-O-C (Aryl)
1050-950StrongSymmetric P-O-C StretchP-O-C (Aryl)
900-675StrongAromatic C-H Out-of-Plane BendC-H (Aromatic)

Table 2: Expected Raman Shifts for this compound Functional Groups

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000MediumAromatic C-H StretchC-H (Aromatic)
1610-1580StrongAromatic Ring BreathingC=C (Aromatic)
1300-1250MediumP=O StretchP=O (Phosphoryl)
1050-950StrongSymmetric P-O-C StretchP-O-C (Aryl)
800-600MediumAromatic Ring BendingC=C (Aromatic)
~700StrongP-O-C DeformationP-O-C (Aryl)

The precise wavenumbers and intensities for this compound can be influenced by the physical state of the sample (e.g., neat liquid, solution, or film) and the specific instrumentation used for analysis. However, the combination of IR and Raman spectroscopy provides a robust analytical framework for the structural elucidation and quantification of this compound in various environmental matrices. The unique substitution pattern of two meta-cresyl groups and one para-cresyl group will generate a distinct spectral fingerprint in the C-H out-of-plane bending region of the IR spectrum and in the ring vibration region of the Raman spectrum, which can be used to distinguish it from other TCP isomers.

Environmental Occurrence and Spatial Temporal Distribution of Bis M Cresyl P Cresyl Phosphate

Detection and Quantification in Atmospheric Compartments (Air, Dust)

Organophosphate esters, including isomers of tricresyl phosphate (B84403), are known to be present in both indoor and outdoor air, as well as in household and environmental dust. Their presence in the atmosphere is partly due to their semi-volatile nature, which allows them to be released from products and adsorb to airborne particles and settle in dust.

A study conducted in Germany investigated the levels of various organophosphate chemicals in the air and dust of schools and kindergartens. service.gov.uk In this study, the concentration of para-tricresyl phosphate in indoor air was found to be below the detection limit of 0.01 μg/m³, while in dust, it was below 0.5 mg/kg. service.gov.uk While this study focused on the para-isomer, it indicates the potential for various TCP isomers to be present in indoor environments. The vapor-phase degradation of tri-p-cresyl phosphate in the atmosphere is primarily driven by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.2 days. nih.gov

Table 1: Detection of Tricresyl Phosphate Isomers in Atmospheric Compartments

LocationMatrixCompoundConcentration
Six schools and two kindergartens, GermanyIndoor Airpara-Tricresyl phosphate< 0.01 μg/m³
Six schools and two kindergartens, GermanyDustpara-Tricresyl phosphate< 0.5 mg/kg

Data sourced from a study on organophosphate chemicals in indoor environments. service.gov.uk

Presence and Distribution in Aquatic Systems (Freshwater, Marine, Wastewater)

Isomers of tricresyl phosphate have been detected in various aquatic environments, including freshwater, marine water, and wastewater. Their entry into these systems is often linked to industrial and municipal wastewater discharges.

In a survey of municipal wastewater treatment plants in Denmark, tricresyl phosphate was detected in influent, effluent, and sewage sludge. service.gov.uk Another study in Hiroshima, Japan, reported the average concentration of tri-p-cresyl phosphate in wastewater discharged from an industrial machinery complex into the Kurose River to be 0.01 µg/L. nih.gov The same study also found an average concentration of 0.01 µg/L of tri-p-cresyl phosphate in domestic wastewater. nih.gov The concentration of tri-o-cresyl phosphate in the same industrial wastewater ranged from 0.08 to 0.56 µg/L, while in domestic wastewater, it ranged from 0.15 to 0.46 µg/L. nih.gov

The persistence of these compounds in aquatic environments is a key factor in their distribution. The half-life of tricresyl phosphate in anaerobic freshwater sediment is estimated to be between 180 and 220 days. vulcanchem.com In Canadian drinking water, tricresyl phosphate was detected in 13 out of 84 samples at concentrations ranging from 0.3 to 4.3 ng/L. mst.dk

Table 2: Concentration of Tricresyl Phosphate Isomers in Aquatic Systems

LocationMatrixCompoundConcentration
Industrial machinery complex, Hiroshima, JapanWastewaterTri-p-cresyl phosphate0.01 µg/L (average)
Domestic wastewater, Hiroshima, JapanWastewaterTri-p-cresyl phosphate0.01 µg/L (average)
Industrial machinery complex, Hiroshima, JapanWastewaterTri-o-cresyl phosphate0.08 - 0.56 µg/L
Domestic wastewater, Hiroshima, JapanWastewaterTri-o-cresyl phosphate0.15 - 0.46 µg/L
Canada (13 of 84 samples)Drinking WaterTricresyl phosphate0.3 - 4.3 ng/L

Data compiled from studies on wastewater and drinking water contamination. mst.dknih.govnih.gov

Occurrence in Terrestrial Environments (Soil, Sediment)

The presence of tricresyl phosphate isomers in terrestrial environments is a result of deposition from the atmosphere and the application of sewage sludge to land.

In a Danish study, tricresyl phosphate was detected in sewage sludge from 11 out of 20 representative sewage treatment plants at levels ranging from 57 to 12,000 µg/kg dry matter. mst.dk At a chemical plant, soil concentrations of tricresyl phosphate were found to be between 1.0 and 4.0 mg/kg. mst.dk The adsorption coefficient of TCP on marine sediment has been found to be 420, indicating a tendency for these compounds to bind to particulate matter. mst.dk The estimated half-life of tricresyl phosphate in aerobic soil is between 85 and 110 days. vulcanchem.com

Table 3: Occurrence of Tricresyl Phosphate in Terrestrial Environments

LocationMatrixCompoundConcentration/Value
11 of 20 Danish sewage treatment plantsSewage SludgeTricresyl phosphate57 - 12,000 µg/kg dry matter
Chemical plantSoilTricresyl phosphate1.0 - 4.0 mg/kg
Marine environmentSedimentTricresyl phosphateAdsorption Coefficient: 420

Data from studies on sewage sludge and soil contamination. mst.dk

Accumulation and Trophodynamics in Non-Human Biota (e.g., Aquatic Organisms, Terrestrial Invertebrates)

Tricresyl phosphate and its isomers can be taken up by organisms from their surrounding environment. The bioconcentration factor (BCF) is a measure of this accumulation. Laboratory studies have measured BCFs for radiolabelled TCP in several fish species, with values ranging from 165 to 2768. who.int Once exposure ceases, the accumulated radioactivity is lost relatively quickly, with depuration half-lives ranging from 25.8 to 90 hours. who.int

Residues of tricresyl phosphate have been found in fish and shellfish at levels up to 40 ng/g, although the majority of sampled animals had no detectable residues. who.int The trophic magnification factor (TMF) indicates whether a substance biomagnifies up the food chain. For cresyl phosphates, a TMF of 3.2 has been reported across aquatic food chains. vulcanchem.com

Table 4: Bioaccumulation and Trophodynamics of Tricresyl Phosphate

ParameterOrganism/SystemValue
Bioconcentration Factor (BCF)Various fish species165 - 2768
Depuration Half-LifeVarious fish species25.8 - 90 hours
Residue LevelsFish and shellfishUp to 40 ng/g
Trophic Magnification Factor (TMF)Aquatic food chains3.2

Data from laboratory and field studies on bioaccumulation. who.intvulcanchem.com

Global and Regional Distribution Patterns

The distribution of tricresyl phosphate isomers is widespread due to their use in a variety of products and their ability to be transported over long distances. While specific data for bis(m-cresyl) p-cresyl phosphate is limited, the general distribution of TCPs provides an indication of its likely presence.

In Europe, tricresyl phosphate is primarily used in PVC, polyurethanes, adhesives, pigment dispersions, and as a lubricant additive. service.gov.uk This widespread use leads to potential environmental risks in surface water (fresh and marine), sediment, and soil across the region. service.gov.uk In Japan, the production of TCP was 33,000 tonnes in 1984, while the USA produced 10,400 tonnes in 1977. mst.dk These production figures highlight the significant historical and ongoing potential for environmental release in these regions. The detection of TCPs in Canadian drinking water further illustrates the continental distribution of these compounds. mst.dk

Modeling and Predictive Studies of Bis M Cresyl P Cresyl Phosphate Environmental Behavior

Development of Quantitative Structure-Activity Relationships (QSARs) for Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the molecular structure of a chemical to its physicochemical properties, environmental fate, or biological activity. nih.govresearchgate.net For complex groups of chemicals like organophosphate esters (OPEs), QSARs are invaluable for predicting environmental behavior and potential toxicity, especially when experimental data for every single compound is unavailable. nih.gov

The development of QSAR models for environmental properties involves identifying molecular descriptors that correlate with a specific outcome. For OPEs, these descriptors can include molecular weight, connectivity indices, and quantum mechanical parameters that describe electronic properties. nih.govmdpi.com These models can estimate properties such as toxicity to various organisms. For instance, QSARs have been successfully used to predict the toxicity of pesticides to aquatic life, often using the octanol-water partition coefficient (log P or log Kow) as a key descriptor. nih.govresearchgate.net Similarly, models have been developed to predict the effects on soil microorganisms and mammalian toxicity. nih.gov

For arylpropenamides, 2D-QSAR models have shown that thermal energy and entropy can predict anti-HBV activities. nih.gov For a series of bisphosphonates, molecular field analysis (MFA), a 3D-QSAR technique, has been used to predict bone resorption inhibitory activity with high accuracy, demonstrating the predictive power of these models when guided by structural information. illinois.edu While specific QSAR models exclusively for Bis(m-cresyl) p-Cresyl Phosphate (B84403) are not extensively documented, the principles applied to other OPEs and organic chemicals are applicable. nih.govnih.gov These models serve as essential tools for screening and prioritizing chemicals for regulatory purposes, helping to fill data gaps without extensive animal testing. nih.gov

Environmental Partitioning Models (e.g., Octanol-Water, Air-Water)

Environmental partitioning models predict how a chemical will distribute itself between different environmental compartments like water, soil, air, and biota. This partitioning behavior is governed by the chemical's physical and chemical properties, primarily its solubility in water, vapor pressure, and its partition coefficients.

Octanol-Water Partitioning

The octanol-water partition coefficient (Kow or Pow) is a critical parameter, representing the ratio of a chemical's concentration in the octanol (B41247) phase (a surrogate for lipids) to its concentration in the aqueous phase at equilibrium. wikipedia.orgfao.org A high log Kow value indicates a tendency for the substance to associate with fatty tissues and organic matter in soil and sediment, suggesting a potential for bioaccumulation. fao.org Tricresyl phosphate (TCP) has a reported log Kow of 5.1, indicating it is lipophilic and will preferentially partition into organic phases rather than water. who.int

This high lipophilicity means that in aquatic systems, Bis(m-cresyl) p-Cresyl Phosphate is expected to adsorb strongly to sediment and soil particles. mst.dk The log Kow value is a cornerstone parameter in environmental risk assessment, as it is correlated with bioaccumulation, fish toxicity, and sorption to soil and sediments. fao.org

Air-Water Partitioning

The distribution of OPEs between the atmospheric gas and particle phases is a complex process influenced by factors like temperature and the chemical's volatility. copernicus.orgcopernicus.orgacs.org Studies on OPEs show that they are present in both phases, with higher temperatures generally favoring a shift to the gas phase. acs.org However, for many OPEs, a clear relationship between volatility and gas-particle partitioning is not always apparent. copernicus.orgcopernicus.orgresearchgate.net

Air-water equilibrium calculations for OPEs often suggest a net deposition from the atmosphere into water bodies. copernicus.orgcopernicus.orgresearchgate.net This atmospheric deposition, including through precipitation, is a significant pathway for these compounds to enter aquatic and terrestrial environments. copernicus.org

Table 1: Physical and Chemical Properties of Tricresyl Phosphate (TCP) Isomers Relevant to Environmental Partitioning Note: Data is for the general tricresyl phosphate mixture or specific isomers, serving as an estimate for this compound.

Fate and Transport Modeling in Specific Environmental Compartments

Fate and transport models use partitioning coefficients and degradation rates to simulate the movement and persistence of chemicals in the environment.

Water and Sediment: When released into water, this compound, like other TCPs, is expected to readily adsorb onto sediment particles due to its high Kow, leaving little dissolved in the water column. mst.dk The adsorption coefficient of TCP on marine sediment has been measured to be 420. mst.dk Biodegradation is considered a significant degradation process in aerobic waters, with studies suggesting half-lives on the order of days. who.intmst.dk For instance, the biodegradation of TCP in river water is almost complete within five days. who.int Abiotic degradation through hydrolysis is slower. who.int Models like EUSES can predict the behavior of TCP during wastewater treatment, estimating that a significant portion is degraded or adsorbed to sludge. service.gov.uk

Soil: In soil, TCP is expected to be relatively immobile due to strong adsorption, meaning it is not likely to leach into groundwater. mst.dk Biodegradation is also anticipated to be a primary degradation pathway in soil environments. mst.dk

Air: In the atmosphere, TCP in the vapor phase is predicted to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours. mst.dk Physical removal from the air occurs through both dry deposition (settling of particles) and wet deposition (rain). mst.dk

Bioaccumulation and Biomagnification Potential Modeling in Non-Human Food Webs

Modeling the potential for bioaccumulation and biomagnification is crucial for assessing the ecological risk of a chemical.

Bioaccumulation is the uptake and concentration of a substance in an organism from its environment. The Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to that in the water, is a key metric. Laboratory studies using radiolabelled TCP have measured BCF values ranging from 165 to 2768 in several fish species. who.int This wide range indicates a moderate to high potential for bioaccumulation, which is consistent with the high log Kow value. fao.org Some studies on OPEs have observed a linear increase of bioaccumulation factors with the increasing lipophilicity of the compounds. nih.govacs.org

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. This is assessed using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying. Studies on OPEs in various food webs have yielded mixed results. For example, in one tropical estuarine food web, only triphenyl phosphate (TPHP) showed significant biomagnification (TMF of 1.55), while other OPEs had limited potential for trophic transfer. researchgate.net However, another study in a marine food web found TMFs for OPEs ranging from 1.06 to 2.52, indicating biomagnification potential. nih.govacs.org More recent analyses using probabilistic methods on freshwater ecosystems also suggest that some OPEs have the potential to biomagnify. nih.gov Therefore, while this compound has a high potential to bioaccumulate in individual organisms, its potential to biomagnify through the food web requires further specific investigation.

Table 2: Ecotoxicological Data for Tricresyl Phosphate (TCP) Isomers and Related Organophosphate Esters (OPEs) Note: This data provides an indication of the potential ecological effects of this compound.

Table of Mentioned Compounds

Comparative Environmental Chemistry of Bis M Cresyl P Cresyl Phosphate Within the Organophosphate Ester Class

Structural Analogies and Differences with Other Cresyl Phosphates (e.g., Tricresyl Phosphate (B84403) Isomers)

Tricresyl phosphate (TCP) is a complex mixture of ten possible structural isomers, which are esters of phosphoric acid and cresol (B1669610) (methylphenol). The isomers are distinguished by the position of the methyl group (ortho-, meta-, or para-) on the three phenyl rings attached to the phosphate group. Bis(m-cresyl) p-Cresyl Phosphate is an asymmetric isomer, meaning it has a combination of different cresyl groups.

Structurally, the TCP isomers can be categorized as follows:

Symmetric isomers: These have three identical cresyl groups. They are tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), and tri-p-cresyl phosphate (TpCP).

Asymmetric isomers: These have a mixture of different cresyl groups. This compound falls into this category, containing two meta-cresyl groups and one para-cresyl group. Other examples include di-m-cresyl-p-cresyl phosphate and di-p-cresyl-m-cresyl phosphate. who.int

The position of the methyl group significantly influences the molecule's three-dimensional structure and, consequently, its physical, chemical, and toxicological properties. The ortho-isomers, particularly ToCP, are known for their neurotoxicity. wikipedia.orgresearchgate.netuzh.ch In contrast, isomers containing only meta- and para-cresyl groups, such as this compound, are not considered to be neurotoxic. wikipedia.orgresearchgate.net Commercial TCP mixtures produced today are formulated to contain very low levels of the ortho-isomers. wikipedia.orgmst.dk

Table 1: Structural Comparison of Selected Cresyl Phosphate Isomers

Isomer NameAbbreviationCresyl Group CompositionSymmetry
Tri-o-cresyl phosphateToCPThree ortho-cresyl groupsSymmetric
Tri-m-cresyl phosphateTmCPThree meta-cresyl groupsSymmetric
Tri-p-cresyl phosphateTpCPThree para-cresyl groupsSymmetric
This compound -Two meta-cresyl groups, one para-cresyl groupAsymmetric

Comparative Environmental Behavior and Persistence of Organophosphate Esters

The environmental fate of organophosphate esters is governed by processes such as biodegradation, hydrolysis, and sorption to soil and sediment. Generally, tricresyl phosphates are not considered to be persistent in the environment. industrialchemicals.gov.au

Biodegradation: This is a primary degradation pathway for TCP isomers in aquatic and soil environments. Studies have shown that TCP can be readily biodegraded in sewage sludge and river water. who.intmst.dk The rate of biodegradation can vary among isomers, with some research suggesting that the ortho-isomer degrades slightly faster than the meta- and para-isomers. who.intmst.dk Given its composition of meta- and para-cresyl groups, this compound is expected to undergo biodegradation at a moderate to rapid rate. mst.dk

Hydrolysis: TCPs are generally stable in neutral and acidic media but can be hydrolyzed under alkaline conditions. who.int

Table 2: Comparative Environmental Properties of Cresyl Phosphate Isomers

PropertyGeneral Finding for TCP IsomersImplication for this compound
Persistence Generally not persistent in the environment. industrialchemicals.gov.auExpected to have low persistence.
Biodegradation Readily biodegradable, with rates varying slightly among isomers. who.intmst.dkExpected to be readily biodegradable.
Sorption High sorption to soil and sediment. who.intmst.dkExpected to have high sorption potential.
Bioaccumulation Low potential for bioaccumulation. industrialchemicals.gov.auExpected to have a low bioaccumulation potential.

Methodological Challenges in Distinguishing Isomers and Co-occurring Compounds

The analysis of TCP in environmental samples is complicated by the presence of multiple isomers and other co-occurring organophosphate esters. The separation and quantification of individual isomers, including this compound, present significant analytical challenges.

Chromatographic Separation: Gas chromatography (GC) is a common analytical technique for TCP analysis. However, achieving complete separation of all ten isomers is difficult due to their similar chemical structures and boiling points. The use of non-polar capillary columns can improve resolution. cdc.gov

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying TCP isomers. researchgate.netnih.gov MS allows for the differentiation of isomers based on their mass spectra, even if they are not fully separated chromatographically.

Lack of Analytical Standards: A major obstacle in the isomer-specific analysis of TCP is the limited commercial availability of pure analytical standards for all isomers, particularly the asymmetric ones like this compound. researchgate.net This makes accurate quantification challenging.

Researchers have developed methods to determine the isomer distribution in commercial TCP products, which can involve saponification of the TCP followed by analysis of the resulting cresol precursors. nih.gov

Contribution to the Overall Environmental Burden of Organophosphate Esters

The environmental burden of organophosphate esters is a result of their extensive use in a wide range of consumer and industrial products. industrialchemicals.gov.au Commercial TCP is a complex mixture, and its composition can vary depending on the manufacturing process and the cresol feedstock used. who.int

Emerging Research Directions and Methodological Advances for Bis M Cresyl P Cresyl Phosphate Studies

Development of Novel Non-Targeted and Suspect Screening Analytical Approaches

The complexity of organophosphate ester mixtures in commercial products and environmental samples necessitates analytical methods that can identify not only the parent compounds but also their transformation products and isomers. mst.dk Traditional targeted analysis, while sensitive, is limited to a predefined list of analytes. To address this, non-targeted and suspect screening approaches are gaining prominence.

Non-targeted screening aims to identify all detectable chemical entities in a sample, while suspect screening focuses on a predefined list of potential compounds that may or may not be present. These approaches typically employ high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC). The resulting data is then processed using sophisticated software to identify and tentatively characterize unknown compounds based on their mass-to-charge ratio, isotopic pattern, and fragmentation spectra.

For complex mixtures like tricresyl phosphate (B84403) (TCP), which can contain numerous isomers including bis(m-cresyl) p-cresyl phosphate, these methods are invaluable for comprehensive characterization. mst.dk For instance, GC coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of TCP isomers. faa.govnj.gov The development of methods with lower detection limits, such as using a programmed temperature vaporization (PTV) inlet, allows for the detection of TCP isomers at concentrations as low as 0.1 ng. faa.gov Furthermore, techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been successfully used to determine TCP metabolites in biological samples with high sensitivity. uzh.ch

Table 1: Analytical Methods for Tricresyl Phosphate Isomers and Metabolites

Analytical TechniqueSample MatrixTarget AnalytesLimit of Detection (LOD)Reference
GC-MS/MSUrineDoCP, DmCP, DpCP0.5 µg/L uzh.ch
UPLC-MS/MSUrineDoCP and DpCP (sum)0.13 µg/L uzh.ch
HPLC-MS/MSUrineDoCP0.05 µg/L uzh.ch
UPLC-MS/MSUrineDoCP and DpCP (sum)0.032 µg/L uzh.ch
GC-MSAir FiltersT-o-CP, T-m-CP, T-p-CP>0.4 ng/filter faa.gov

Application of Advanced Spectroscopic Techniques for In Situ Environmental Studies

Understanding the behavior of this compound in its natural environment requires analytical tools that can perform measurements in situ, minimizing sample handling and potential artifacts. Advanced spectroscopic techniques are emerging as powerful tools for such studies. While direct in situ spectroscopic detection of specific OPE isomers in complex environmental matrices is still a developing area, related techniques are showing promise.

For instance, gas chromatography with inductively coupled plasma mass spectrometry (GC-ICP-MS) has been effectively used for the determination of various organophosphates in sediment samples. nih.gov This method offers excellent selectivity and sensitivity, with limits of quantification in the low nanogram per gram range. nih.gov The optimization of GC-ICP-MS parameters, such as the use of a pulsed splitless injection and the addition of nitrogen to the argon plasma, significantly enhances its performance for OPE analysis. nih.gov

While not strictly in situ for sediment analysis, the principles of these highly sensitive spectroscopic methods are being adapted for field-deployable sensors and probes, which could enable real-time monitoring of OPEs in water and air in the future.

Integration of Omics Technologies in Biodegradation Research

The biodegradation of this compound and other OPEs is a critical process influencing their environmental persistence. nih.gov Omics technologies, such as genomics, proteomics, and metabolomics, are revolutionizing our understanding of the microbial processes involved in the breakdown of these compounds.

By analyzing the genetic material (genomics), proteins (proteomics), and metabolic products (metabolomics) of microbial communities, researchers can identify the specific microorganisms and enzymatic pathways responsible for OPE degradation. For example, studies have shown that microbial activity significantly enhances the degradation of OPEs in coastal sediments, with biotic half-lives being considerably shorter than abiotic ones. nih.gov However, OPE contamination can also impact the diversity of the bacterial community, favoring the growth of some groups while inhibiting others. nih.gov

The integration of omics can help to:

Identify novel OPE-degrading enzymes and the genes that code for them.

Elucidate the metabolic pathways of OPE degradation.

Assess the impact of OPEs on the structure and function of microbial ecosystems.

Develop and optimize bioremediation strategies for OPE-contaminated sites. nih.gov

High-Throughput Screening for Environmental Fate Parameter Determination

Determining the environmental fate of a multitude of OPE isomers and their transformation products through traditional laboratory studies is a time-consuming and resource-intensive process. High-throughput screening (HTS) methods offer a promising alternative for rapidly assessing key environmental fate parameters such as degradation rates and bioconcentration potential.

HTS platforms can be used to screen large libraries of chemicals against various biological and chemical assays. For example, HTS systems based on phenolics-responsive transcription activators have been developed for the directed evolution of organophosphate-degrading enzymes. nih.gov This approach allows for the rapid screening of enzyme variants with improved catalytic activities. nih.gov

In the context of environmental fate, HTS could be adapted to:

Rapidly determine the biodegradation rates of different OPE isomers under various environmental conditions.

Screen for the potential of different microbial consortia to degrade OPEs.

Assess the bioaccumulation potential of OPEs in various organisms. nih.gov

Computational Chemistry Applications for Mechanistic Insights into Environmental Transformations

Computational chemistry provides a powerful tool for investigating the mechanisms of environmental transformations of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model the interactions of OPEs with environmental components like water, soil minerals, and biological macromolecules.

For example, reactive molecular dynamics simulations have been used to study the chemical reactions between tricresyl phosphate and iron oxide surfaces. researchgate.net These simulations can provide detailed information about reaction pathways, such as the breaking of ester bonds and the chemisorption of cresyl groups onto the surface. researchgate.net DFT calculations can further elucidate the energetics of these reaction pathways. researchgate.net

These computational approaches can help to:

Predict the degradation pathways and products of this compound.

Understand the role of environmental catalysts in OPE transformation.

Design more biodegradable and environmentally friendly alternatives to current OPEs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Bis(m-cresyl) p-Cresyl Phosphate, and how do they influence experimental design?

  • Answer : The compound is a phosphate ester with structural analogs like p-Cresyl diphenyl phosphate, which is a colorless liquid (density: 1.208 g/cm³ at 25°C) . Key properties include limited solubility in aqueous media, necessitating organic solvents (e.g., DMSO) for in vitro studies. Researchers should prioritize stability testing under varying pH and temperature conditions to avoid hydrolysis artifacts. Analytical methods like reversed-phase HPLC with fluorescence detection (λexem = 265/290 nm) are recommended for quantification .

Q. What methodologies are employed to synthesize this compound, and how is purity validated?

  • Answer : Synthesis typically involves esterification of cresol derivatives with phosphoryl chloride. Critical purity considerations include monitoring residual reactants and byproducts (e.g., free cresols) via LC-MS. The CRC Handbook notes that analogs like p-Cresyl diphenyl phosphate require rigorous purification to achieve >98% purity, validated using NMR and elemental analysis .

Advanced Research Questions

Q. How do sample preparation artifacts (e.g., acidification) impact the quantification of this compound in biological samples?

  • Answer : Acidification during sample preparation can hydrolyze conjugated metabolites (e.g., cresyl sulfates or glucuronides), leading to overestimation of free cresol levels. For example, studies on p-cresyl sulfate in uremic patients showed that strong acidification hydrolyzes 70–90% of conjugates, skewing results . To mitigate this, avoid acidified extraction protocols; instead, use heat denaturation (90°C for 10 min) followed by RP-HPLC with fluorescence detection .

Q. What statistical approaches resolve contradictions in reported concentration ranges of this compound across studies?

  • Answer : Discrepancies often arise from methodological variability (e.g., extraction techniques, detection limits). Ordinal logistic regression adjusted for covariates (e.g., age, creatinine clearance) can contextualize concentration tertiles . For meta-analyses, standardized protocols (e.g., pre-analytical deproteinization at neutral pH) and inter-laboratory calibration are critical .

Q. How can researchers optimize in vitro models to study the cellular toxicity of this compound, given its solubility limitations?

  • Answer : Human umbilical vein endothelial cells (HUVECs) are commonly used but require solvent carriers (e.g., 0.1% DMSO) to enhance solubility . Dose-response curves should account for solvent cytotoxicity. Parallel assays measuring protein-bound solute retention (e.g., equilibrium dialysis) are advised to validate free concentrations .

Methodological Guidance Table

Challenge Solution References
Solubility in cell cultureUse DMSO ≤0.1% + sonication; validate with dynamic light scattering (DLS)
Quantification in serumAvoid acidification; apply heat denaturation + RP-HPLC/fluorescence
Inter-study variabilityStandardize pre-analytical protocols; use inter-lab calibration standards
Metabolite discriminationLC-MS/MS with isotopic internal standards (e.g., deuterated analogs)

Key Data from Literature

  • p-Cresyl sulfate analogs : Dialysis studies show concentrations up to 105 mg/L in uremic patients, but methodological artifacts can inflate values by 30–50% .
  • HPLC detection limits : Fluorescence detection achieves sensitivity of 0.1 µM for cresyl derivatives, superior to UV-based methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.